![molecular formula C12H11NO2 B8799804 5-(Oxiran-2-ylmethoxy)quinoline](/img/structure/B8799804.png)
5-(Oxiran-2-ylmethoxy)quinoline
Overview
Description
5-(Oxiran-2-ylmethoxy)quinoline is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Overview:
5-(Oxiran-2-ylmethoxy)quinoline serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research has demonstrated that quinoline derivatives exhibit potent anticancer properties. For example, compounds derived from quinoline have shown efficacy against human hepatocellular carcinoma and squamous cell carcinoma cell lines, with some derivatives achieving IC50 values as low as 0.25 μg/mL .
- Antitubercular Activity: A study focused on synthesizing new analogs based on quinoline derivatives revealed promising results against Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory effects on bacterial growth .
Biological Studies
Mechanism of Action:
The interaction of this compound with biological molecules can elucidate its potential therapeutic mechanisms. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core facilitates π-π stacking interactions with aromatic residues, enhancing binding affinity.
Biological Activities:
Research indicates that quinoline derivatives possess a wide range of biological activities, including:
Materials Science
Applications:
The unique structural properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its use in creating advanced materials can lead to innovations in various fields such as electronics and photonics.
Catalysis
Role as a Ligand:
In catalysis, this compound can act as a ligand to enhance the efficiency and selectivity of chemical transformations. Its ability to coordinate with metal centers can facilitate various catalytic reactions, making it an important component in synthetic chemistry.
Table 1: Biological Activities of Quinoline Derivatives
Table 2: Synthesis Methods for Quinoline Derivatives
Synthesis Method | Description | Yield (%) |
---|---|---|
Epoxidation | Using peracids to introduce oxirane ring | 62–85 |
Chiral Resolution | Techniques such as chiral chromatography | Variable |
Continuous Flow Synthesis | Optimized for large-scale production | High yield |
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2 |
InChI Key |
MMRYHBTWIHLITG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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